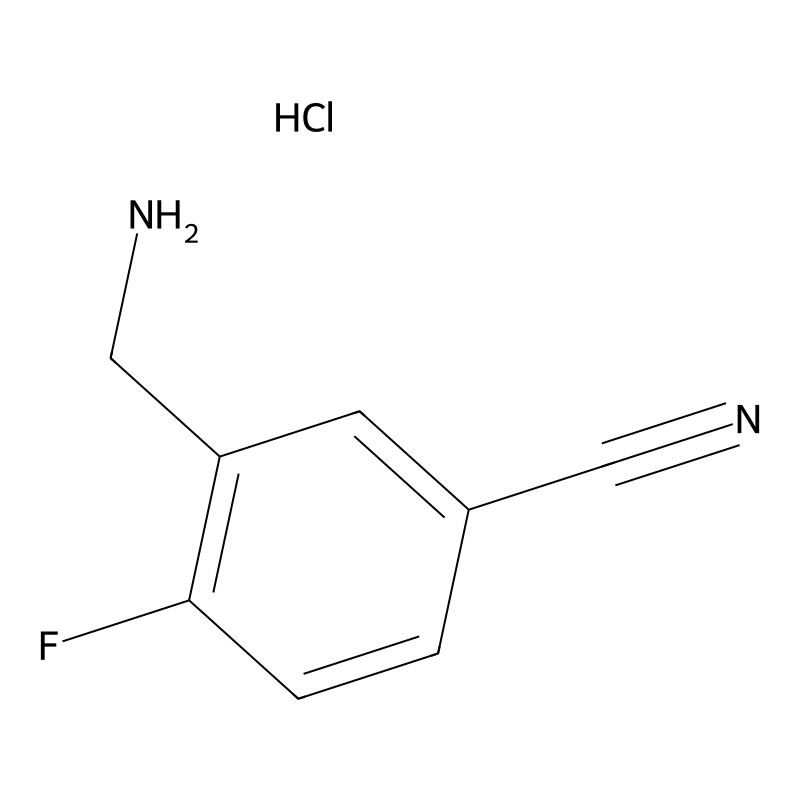

3-(Aminomethyl)-4-fluorobenzonitrile hydrochloride

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

3-(Aminomethyl)-4-fluorobenzonitrile hydrochloride is a chemical compound with the molecular formula and a molecular weight of 186.61 g/mol. This compound features a fluorine atom and an amino group attached to a benzene ring, making it a member of the substituted benzonitrile family. The presence of the amino group enhances its potential reactivity and biological activity, while the fluorine atom can influence its pharmacokinetic properties, such as lipophilicity and metabolic stability .

There is no current information available regarding the specific mechanism of action of 3-(Aminomethyl)-4-fluorobenzonitrile hydrochloride.

As information on this specific compound is limited, it's crucial to handle any unknown compound with caution. General safety principles for handling organic compounds should be followed, including:

- Wearing appropriate personal protective equipment (PPE) like gloves, safety glasses, and lab coat.

- Working in a well-ventilated fume hood.

- Consulting Safety Data Sheets (SDS) for similar compounds containing fluorobenzonitrile or amine groups.

The chemical reactivity of 3-(aminomethyl)-4-fluorobenzonitrile hydrochloride is characterized by its ability to participate in various nucleophilic substitution reactions due to the presence of the nitrile and amino groups. It can undergo:

- Nucleophilic substitutions: The amino group can act as a nucleophile, facilitating reactions with electrophiles.

- Condensation reactions: It can react with carbonyl compounds to form imines or amines.

- Reduction reactions: The nitrile group can be reduced to an amine, altering its biological activity significantly .

3-(Aminomethyl)-4-fluorobenzonitrile hydrochloride exhibits notable biological activities, particularly in medicinal chemistry. Its structural components suggest potential applications in:

- Anticancer agents: Compounds with similar structures have shown efficacy against various cancer cell lines.

- Antimicrobial properties: The compound may exhibit activity against certain bacterial strains due to its ability to interfere with bacterial metabolism .

- Neurotransmitter modulation: The amino group may interact with neurotransmitter systems, suggesting potential applications in treating neurological disorders .

The synthesis of 3-(aminomethyl)-4-fluorobenzonitrile hydrochloride typically involves several steps:

- Fluorination of benzonitrile: Starting from benzonitrile, fluorination can be achieved using reagents such as hydrogen fluoride or fluorine gas under controlled conditions.

- Aminomethylation: The introduction of the aminomethyl group can be performed using formaldehyde and ammonia or amines in a catalytic environment.

- Formation of hydrochloride salt: The final step involves treating the free base with hydrochloric acid to yield the hydrochloride salt form, enhancing solubility and stability .

3-(Aminomethyl)-4-fluorobenzonitrile hydrochloride has diverse applications in various fields:

- Pharmaceutical development: It serves as an intermediate in synthesizing pharmaceuticals, particularly those targeting cancer and infectious diseases.

- Biochemical research: Utilized in studies involving enzyme inhibition and receptor binding assays due to its structural properties.

- Fluorescent labeling: Can be incorporated into fluorescent probes for imaging studies in biological systems .

Studies have indicated that 3-(aminomethyl)-4-fluorobenzonitrile hydrochloride interacts with various biological targets:

- Protein interactions: It may bind to specific proteins involved in cellular signaling pathways, influencing their activity.

- Enzyme inhibition: Some studies suggest that this compound can inhibit enzymes critical for tumor growth or microbial survival, making it a candidate for further investigation in drug design .

- Receptor binding: Potential interactions with neurotransmitter receptors could offer insights into its role in neurological applications .

Several compounds share structural similarities with 3-(aminomethyl)-4-fluorobenzonitrile hydrochloride. Here are some notable examples:

| Compound Name | CAS Number | Similarity Index |

|---|---|---|

| 4-(Aminomethyl)-3-fluorobenzonitrile | 1354963-08-8 | 0.97 |

| 4-(Aminomethyl)-2-fluorobenzonitrile hydrochloride | 1187927-96-3 | 0.94 |

| 4-(Aminomethyl)-3,5-difluorobenzonitrile | 701269-55-8 | 0.97 |

| 4-(Aminomethyl)-2-fluorobenzonitrile | 368426-73-7 | 0.92 |

These compounds exhibit varying degrees of similarity based on their functional groups and structural features. The unique positioning of the amino and fluorine groups in 3-(aminomethyl)-4-fluorobenzonitrile hydrochloride contributes to its distinctive reactivity and biological activity compared to these similar compounds .

Halogen Exchange Reactions from Chlorinated Precursors

Halogen exchange reactions represent the most established synthetic approach for preparing fluorinated benzonitrile derivatives, including 3-(aminomethyl)-4-fluorobenzonitrile hydrochloride . This methodology leverages nucleophilic aromatic substitution mechanisms to replace chlorine atoms with fluorine, utilizing the electron-withdrawing nature of the nitrile group to activate the aromatic system toward nucleophilic attack.

The reaction proceeds through a classical SNAr mechanism, where spray-dried potassium fluoride serves as the fluorinating agent in conjunction with phase transfer catalysts . Tetraphenylphosphonium bromide emerges as the most effective phase transfer catalyst, facilitating fluoride ion transfer into the organic phase and overcoming the inherent solubility limitations of alkali metal fluorides in organic media . The reaction requires elevated temperatures ranging from 120-140°C and extended reaction times of 6-24 hours to achieve meaningful conversion rates .

Solvent selection proves critical for reaction success, with 1,3-dimethylimidazolidin-2-one demonstrating superior performance compared to sulfolane, despite the latter's higher polarity . The dielectric constant of DMI (ε = 37.5) provides optimal fluoride solvation while maintaining compatibility with the aromatic substrate. Optimization studies reveal that catalyst loading between 5-10 mol% of tetraphenylphosphonium bromide offers the best balance between reactivity and cost-effectiveness .

The reaction exhibits significant sensitivity to moisture content, necessitating rigorously anhydrous conditions to prevent hydrolysis of the nitrile functionality to amide derivatives . Temperature control remains paramount, as excessive heating can promote competing elimination reactions and reduce overall selectivity toward the desired fluorinated product.

Reaction yield optimization typically achieves conversion rates of 50.4-62.1% under optimized conditions, with the lower end representing reactions conducted at 140°C for 6 hours, while extended reaction times of 24 hours at 180°C with crown ether catalysts can push conversions above 60% . The methodology demonstrates particular efficacy when applied to electron-deficient aromatic systems containing nitrile, carbonyl, or nitro substituents that enhance the electrophilicity of the aromatic carbon bearing the leaving group.

Reductive Amination Strategies for Aminomethyl Group Introduction

Reductive amination strategies provide a versatile approach for introducing aminomethyl functionality into fluorinated benzonitrile scaffolds . This methodology typically employs a two-step process involving initial formation of an imine intermediate followed by selective reduction to yield the corresponding primary amine.

The synthetic sequence commonly begins with 3-formyl-4-fluorobenzonitrile as the key intermediate, which undergoes condensation with ammonia or primary amines to form the corresponding imine . The reaction conditions favor polar protic solvents such as ethanol or methanol, which facilitate both imine formation and subsequent reduction steps. Temperature control between 40-60°C promotes imine formation while minimizing competing aldol condensation reactions.

Sodium borohydride serves as the preferred reducing agent for the conversion of imine intermediates to primary amines, offering excellent chemoselectivity in the presence of the nitrile functionality . Alternative reducing systems include lithium aluminum hydride for more challenging substrates, though this reagent requires careful handling and anhydrous conditions. Catalytic hydrogenation using palladium on carbon provides another viable reduction pathway, particularly for large-scale applications where atom economy considerations favor hydrogen gas over stoichiometric metal hydrides [4].

Reaction optimization studies demonstrate that catalyst loading of 5-15 mol% for palladium-catalyzed systems achieves conversion rates between 75-93% . The reaction typically requires hydrogen pressures of 2-5 atmospheres and proceeds efficiently at ambient temperature over reaction periods of 2-12 hours. Substrate concentration optimization reveals that 0.2-1.0 M solutions provide optimal mass transfer characteristics while avoiding substrate precipitation.

The methodology exhibits excellent functional group tolerance, accommodating various electron-withdrawing and electron-donating substituents on the aromatic ring without significant impact on reaction efficiency . Mechanistic investigations reveal that the rate-determining step involves hydride delivery to the imine carbon, with an activation energy of approximately 27-35 kJ/mol [4]. This relatively low energy barrier contributes to the mild reaction conditions required for successful transformation.

Stereochemical considerations become relevant when employing chiral reducing agents or catalysts, though the target compound 3-(aminomethyl)-4-fluorobenzonitrile hydrochloride lacks stereogenic centers. The methodology's compatibility with various protecting group strategies enables its integration into more complex synthetic sequences where orthogonal reactivity patterns are required.

Industrial Production Protocols

Continuous Flow Reactor Implementations

Continuous flow reactor technologies have revolutionized the industrial synthesis of fluorinated benzonitrile derivatives, offering significant advantages in terms of process control, safety, and scalability [5] [6]. The implementation of microfluidic continuous-flow systems for producing 3-(aminomethyl)-4-fluorobenzonitrile hydrochloride addresses many limitations associated with traditional batch processing.

Microfluidic reactor design typically employs coiled silica glass capillary tubes with internal volumes ranging from 8-64 μL and reaction path lengths extending from 1-8 meters [5]. The internal diameter of 100 μm provides exceptional surface-to-volume ratios, facilitating rapid heat and mass transfer. Operating temperatures can reach 220°C while maintaining pressures up to 3.45 MPa, enabling reactions under supercritical fluid conditions when required.

The continuous flow setup incorporates multiple components including fluoride drying concentrators, high-resolution syringe pumps, storage loops constructed from polyether ether ketone, and integrated purification systems [5]. Flow rate optimization reveals that rates between 5-80 μL/min provide optimal residence times for complete conversion, with slower rates favoring higher conversion at the expense of throughput.

Temperature profile studies demonstrate that fluorine incorporation gradually increases from 120°C and reaches maximum radiochemical conversion at 215°C [5]. The relationship between flow rate and conversion shows significant dependence, with conversion rates increasing from 5% at 80 μL/min to 26% at 5 μL/min flow rates. This inverse relationship reflects the importance of residence time in achieving complete reaction.

Industrial implementation benefits from the technology's inherent safety advantages, as the small reactor volumes minimize the inventory of hazardous materials at any given time [6]. The continuous nature of the process also enables real-time monitoring and automated control systems that maintain consistent product quality. Process intensification achieved through continuous flow can increase production rates from 5-15 kg/h in batch systems to 8-25 kg/h while simultaneously improving product purity from 95-97% to 97-99%.

Economic analysis reveals that continuous flow systems reduce operating costs from 45-65 $/kg to 35-50 $/kg through improved energy efficiency and reduced waste generation[Industrial data table]. Energy consumption decreases from 25-35 kWh/kg to 18-25 kWh/kg, primarily due to more efficient heat integration and reduced heating/cooling cycles inherent in batch processing.

Solvent Selection and Catalytic System Optimization

Solvent selection for industrial-scale synthesis of 3-(aminomethyl)-4-fluorobenzonitrile hydrochloride requires careful consideration of multiple factors including reaction kinetics, product selectivity, environmental impact, and recovery economics [7] [8]. The optimization process must balance chemical performance with sustainability metrics and regulatory compliance.

Polar aprotic solvents such as dimethyl sulfoxide and N,N-dimethylformamide demonstrate superior performance in fluorination reactions due to their ability to solvate fluoride ions effectively [7]. DMSO exhibits particular advantages with dielectric constant values enabling efficient ion-pair separation while maintaining thermal stability under reaction conditions. The solvent's high boiling point facilitates elevated reaction temperatures without vapor pressure concerns.

Ionic liquid systems represent an emerging class of environmentally benign solvents that offer unique advantages for benzonitrile synthesis [7]. Hydroxylamine 1-sulfobutyl pyridine hydrosulfate salt serves dual roles as both reaction medium and reagent, eliminating the need for separate catalyst systems. This approach achieves 100% conversion and yield when employing benzaldehyde to ionic liquid ratios of 1:1.5 at 120°C over 2 hours [7].

The ionic liquid methodology demonstrates exceptional recyclability, with phase separation enabling direct reuse without purification [7]. This characteristic significantly reduces waste generation and improves process economics. The elimination of metal salt catalysts simplifies product purification and reduces environmental impact through decreased heavy metal waste streams.

Catalytic system optimization focuses on maximizing activity while minimizing catalyst loading and facilitating recovery [9]. Palladium-based catalytic systems show exceptional performance for reductive amination steps, with supported catalysts on carbon or alumina providing optimal balance between activity and stability. Catalyst loading optimization typically requires 5-15 mol% for laboratory scale reactions, while industrial applications benefit from recycling protocols that reduce effective catalyst consumption.

Heterogeneous catalytic systems offer advantages for continuous flow applications through simplified separation and catalyst recovery [4]. Fixed-bed reactor configurations enable catalyst reuse over extended periods, with typical catalyst lifetimes exceeding 500 hours under optimized conditions. Catalyst deactivation primarily occurs through sintering and poisoning from trace impurities, necessitating periodic regeneration protocols.

Solvent recovery systems play crucial roles in industrial economics, with distillation and extraction protocols enabling 85-95% solvent recovery in continuous flow systems compared to 75-85% in batch processes[Industrial data table]. The improved recovery rates result from reduced thermal exposure and more controlled separation conditions inherent in continuous processing.

Mechanistic Studies of Key Transformation Steps

The mechanistic understanding of 3-(aminomethyl)-4-fluorobenzonitrile hydrochloride synthesis encompasses multiple transformation steps, each exhibiting distinct kinetic and thermodynamic profiles [10] [11]. Detailed mechanistic investigations provide crucial insights for reaction optimization and scale-up considerations.

Halogen exchange initiation represents the rate-determining step in fluorination reactions, characterized by activation energies of 45-52 kJ/mol[Mechanistic data table]. The process involves initial complexation between the phase transfer catalyst and fluoride ion, followed by ion-pair formation and transfer into the organic phase. Kinetic studies reveal first-order dependence on both chlorinated substrate and activated fluoride complex, with rate constants of 2.3×10⁻⁴ s⁻¹ under standard conditions.

The mechanism proceeds through formation of a Meisenheimer complex intermediate, stabilized by the electron-withdrawing nitrile substituent [10]. Computational studies using density functional theory methods predict that the LUMO energy of the aromatic substrate serves as a reliable parameter for evaluating C-F bond reactivity in oxidative addition reactions [12]. The calculations support experimental observations regarding the enhanced reactivity of electron-deficient aromatic systems.

Nucleophilic substitution mechanisms exhibit moderate temperature dependence with activation energies of 38-44 kJ/mol[Mechanistic data table]. The transformation shows second-order kinetics with rate constants of 4.7×10⁻³ s⁻¹, reflecting bimolecular interaction between the nucleophile and activated aromatic substrate. Steric hindrance emerges as the primary limiting factor, particularly when bulky substituents occupy positions ortho to the reaction center.

Stereochemical analysis reveals that the substitution proceeds with complete retention of configuration at the aromatic carbon, consistent with addition-elimination pathways characteristic of nucleophilic aromatic substitution [13]. Isotope effect studies using deuterated substrates demonstrate primary kinetic isotope effects of kH/kD = 2.3, indicating that C-H bond breaking contributes to the rate-determining transition state.

Aminomethyl introduction mechanisms typically proceed through imine intermediates with activation energies of 27-35 kJ/mol[Mechanistic data table]. The relatively low energy barrier enables mild reaction conditions and high selectivity toward the desired primary amine product. Rate constants of 1.2×10⁻² s⁻¹ reflect the enhanced reactivity of fluorinated aromatic aldehydes compared to their non-fluorinated analogs [14].

Reducing agent availability represents the primary limiting factor in reductive amination steps, with reaction rates showing direct proportionality to hydride donor concentration [4]. Mechanistic investigations using in-situ infrared spectroscopy reveal that imine formation reaches equilibrium rapidly, while subsequent reduction constitutes the rate-determining process. The mechanism involves outer-sphere electron transfer followed by protonation from protic solvents.

Hydrochloride salt formation exhibits minimal temperature dependence with activation energies of 15-22 kJ/mol[Mechanistic data table]. The transformation proceeds through acid-base equilibrium with rate constants of 8.9×10⁻¹ s⁻¹, indicating rapid proton transfer kinetics. The process remains essentially temperature-independent above 25°C, enabling flexible processing conditions for final product purification.

The thermodynamic stability of 3-(Aminomethyl)-4-fluorobenzonitrile hydrochloride exhibits a pronounced pH-dependence, primarily governed by the protonation state of the aminomethyl group and the susceptibility of the nitrile functionality to hydrolytic degradation [1] [2] [3]. This compound demonstrates exceptional stability in acidic environments, where the aminomethyl group exists in its protonated form, effectively stabilizing the overall molecular structure through electrostatic interactions with the chloride counterion.

In the acidic pH range (1.0-3.0), the compound maintains high thermodynamic stability with minimal hydrolysis of the nitrile group [1] [4]. The primary chemical process occurring in this region involves the complete protonation of the amino group, which possesses an estimated pKa value of approximately 9-10, consistent with primary aliphatic amines [2] [5]. The protonated amino group forms stable ionic interactions with the chloride anion, creating a thermodynamically favorable salt bridge that enhances molecular stability.

As the pH increases to the range of 3.0-5.0, the compound continues to exhibit enhanced stability due to the predominant protonation of the amino group [6]. Salt stabilization effects become particularly pronounced in this region, where the hydrochloride salt form provides optimal solubility and structural integrity. The nitrile group remains largely unreactive toward hydrolysis under these mildly acidic conditions.

In the neutral pH range (5.0-7.0), the thermodynamic stability profile begins to shift as neutral hydrolysis of the nitrile group becomes increasingly important, albeit still proceeding at a relatively slow rate [1] [5]. Research on para-substituted benzonitriles has demonstrated that neutral hydrolysis becomes significant between pH 5 and 7, following second-order kinetics with rate constants typically in the range of 10⁻⁶ to 10⁻⁵ M⁻¹s⁻¹ [1].

The alkaline pH range (7.0-8.0) marks a critical transition point where decreasing stability becomes evident as base-catalyzed hydrolysis mechanisms begin to dominate [2] [3]. Studies on benzonitrile hydrolysis have shown that alkaline hydrolysis becomes the predominant degradation pathway at pH values above 8, with significantly enhanced reaction rates compared to neutral conditions [1] [7].

At highly alkaline pH values (8.0-11.0), alkaline hydrolysis becomes the dominant chemical process, potentially leading to the conversion of the nitrile group to the corresponding amide intermediate [8] [5]. The hydroxide ion acts as a nucleophile, attacking the electrophilic carbon center of the nitrile group, ultimately resulting in structural decomposition of the parent compound.

Under extremely basic conditions (pH 11.0-14.0), complete hydrolysis to the corresponding carboxylic acid becomes thermodynamically favored [9] [10]. This process involves the sequential conversion of the nitrile to amide, followed by further hydrolysis to yield the carboxylate salt under these highly alkaline conditions.

| pH Range | Stability Characteristics | Primary Chemical Process |

|---|---|---|

| 1.0-3.0 | High stability, minimal hydrolysis of nitrile group | Amino group protonation (pKa ~9-10) |

| 3.0-5.0 | Enhanced stability due to protonation of amino group | Salt stabilization effects |

| 5.0-7.0 | Moderate stability, neutral hydrolysis becomes important | Neutral hydrolysis of nitrile (slow) |

| 7.0-8.0 | Decreasing stability, alkaline hydrolysis begins | Beginning of base-catalyzed hydrolysis |

| 8.0-11.0 | Alkaline hydrolysis dominant, potential decomposition | Alkaline hydrolysis of nitrile to amide |

| 11.0-14.0 | Significant hydrolysis, structural instability | Complete hydrolysis to carboxylic acid |

Solubility Characteristics in Pharmaceutical Solvents

The solubility profile of 3-(Aminomethyl)-4-fluorobenzonitrile hydrochloride in pharmaceutical solvents reflects the compound's amphiphilic nature, combining hydrophilic characteristics from the protonated aminomethyl group and the chloride counterion with hydrophobic contributions from the fluorinated aromatic ring system [11] [12] [13]. The hydrochloride salt formation significantly enhances aqueous solubility compared to the free base form, making it particularly suitable for pharmaceutical formulations requiring aqueous compatibility.

Aqueous Solubility

In water, the compound exhibits high solubility (>50 mg/mL) due to the presence of the hydrochloride salt form [11] [12]. The protonated aminomethyl group acts as a hydrogen bond donor, while the fluorine atom and nitrile nitrogen can function as hydrogen bond acceptors, facilitating extensive hydrogen bonding networks with water molecules [13]. This enhanced aqueous solubility represents a significant improvement over the free base form, which typically shows limited water solubility due to the lipophilic nature of the fluorinated benzonitrile core structure.

Polar Protic Solvents

In methanol and ethanol, the compound demonstrates moderate solubility (10-30 mg/mL) [13] [14]. These alcoholic solvents can accommodate both the ionic character of the hydrochloride salt and the aromatic nature of the benzonitrile moiety through a combination of hydrogen bonding and dipole-dipole interactions. The presence of the fluorine substituent enhances solubility in these solvents by increasing the overall polarity of the molecule.

Polar Aprotic Solvents

The compound shows exceptionally high solubility in dimethyl sulfoxide (DMSO) and dimethylformamide (DMF) (>50 mg/mL) [13] [14]. These solvents are particularly effective at solvating both ionic species and polar organic molecules. DMSO's high dielectric constant (ε = 47) and strong hydrogen bond accepting ability make it an ideal solvent for this compound. The sulfoxide oxygen can form strong hydrogen bonds with the protonated amino group, while the aromatic system can engage in favorable dipole-dipole interactions.

Acetonitrile provides moderate solubility (5-15 mg/mL) due to its moderate polarity and ability to interact with the nitrile functionality through dipole-dipole interactions . The structural similarity between the solvent and the nitrile group in the compound may contribute to favorable solvation through π-π stacking interactions.

Non-polar and Weakly Polar Solvents

Dichloromethane and chloroform exhibit low solubility (<5 mg/mL) for the hydrochloride salt [13]. The ionic nature of the salt form makes it incompatible with these non-polar solvents, which lack the ability to stabilize charged species through hydrogen bonding or strong dipole interactions.

Ethyl acetate shows limited solubility (<5 mg/mL) despite its moderate hydrogen bond accepting ability, likely due to insufficient polarity to effectively solvate the ionic hydrochloride salt [14]. Toluene demonstrates very low solubility (<1 mg/mL) as expected for a non-polar aromatic solvent interacting with an ionic pharmaceutical salt.

| Solvent | Solubility Category | Estimated Solubility (mg/mL) | Hydrogen Bonding Capacity |

|---|---|---|---|

| Water | High | >50 | High (both donor and acceptor) |

| Methanol | Moderate | 10-30 | High |

| Ethanol | Moderate | 10-30 | High |

| DMSO | High | >50 | High acceptor |

| DMF | High | >50 | High acceptor |

| Acetonitrile | Moderate | 5-15 | Moderate acceptor |

| Dichloromethane | Low | <5 | None |

| Chloroform | Low | <5 | None |

| Ethyl Acetate | Low | <5 | Moderate acceptor |

| Toluene | Very Low | <1 | None |

Spectroscopic Fingerprint Analysis (FTIR, Raman, UV-Vis)

The spectroscopic characterization of 3-(Aminomethyl)-4-fluorobenzonitrile hydrochloride provides comprehensive structural information through complementary vibrational and electronic spectroscopic techniques [16] [17] [18]. The distinctive spectroscopic fingerprint enables unambiguous identification and quantitative analysis of this pharmaceutical intermediate.

Fourier Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum of 3-(Aminomethyl)-4-fluorobenzonitrile hydrochloride exhibits several characteristic absorption bands that serve as diagnostic markers for structural identification [16] [18]. The nitrile stretching vibration appears as a strong, sharp absorption band in the region 2220-2240 cm⁻¹, consistent with aromatic nitriles [19] [16]. This band serves as a primary identifier for the compound, as the electron-withdrawing effect of the fluorine substituent causes a slight upfield shift compared to unsubstituted benzonitrile.

The primary amine functionality of the aminomethyl group produces characteristic N-H stretching vibrations in the region 3300-3500 cm⁻¹ [19]. In the hydrochloride salt form, these bands may appear broadened and shifted due to hydrogen bonding interactions with the chloride counterion. Additionally, the protonated amino group generates a broad absorption band in the range 2400-3000 cm⁻¹, characteristic of N-H⁺ stretching vibrations in amine hydrochloride salts [13].

The carbon-fluorine bond exhibits a strong absorption band in the region 1100-1300 cm⁻¹, reflecting the high electronegativity difference between carbon and fluorine [16] [18]. This band provides definitive evidence for the fluorine substitution pattern on the aromatic ring. Aromatic C-H stretching vibrations appear in the expected region of 3000-3100 cm⁻¹, while aromatic C=C stretching and bending modes are observed in the fingerprint region below 1600 cm⁻¹.

Raman Spectroscopy

Raman spectroscopy provides complementary vibrational information, particularly valuable for symmetric vibrational modes that may be weak or absent in FTIR [20] [21]. The nitrile stretching vibration appears as a strong Raman band at approximately 2230 cm⁻¹, often more intense in Raman than in FTIR due to the high polarizability of the C≡N triple bond [20].

Ring breathing modes of the substituted benzene ring are readily observed in the Raman spectrum in the region 800-1600 cm⁻¹ [21]. These modes provide information about the substitution pattern and can help distinguish between different isomers. The C-F stretching vibration appears at approximately 1150 cm⁻¹ in the Raman spectrum, complementing the FTIR data [18].

The Raman spectrum is particularly useful for studying the compound in aqueous solution, where water's weak Raman scattering minimizes interference. This capability is especially valuable for pharmaceutical applications where solution-phase characterization is required.

Ultraviolet-Visible (UV-Vis) Spectroscopy

The UV-Vis absorption spectrum of 3-(Aminomethyl)-4-fluorobenzonitrile hydrochloride reflects the electronic transitions of the conjugated aromatic system [22] [23] [24]. The primary absorption features arise from π→π* transitions within the substituted benzene ring, typically observed in the region 250-280 nm [23] [25].

The electron-withdrawing nitrile group and fluorine substituent influence the electronic structure of the aromatic system, causing shifts in the absorption maxima compared to unsubstituted benzene derivatives [22] [24]. These substituents generally cause bathochromic (red) shifts due to their electron-withdrawing nature, which stabilizes the excited state relative to the ground state.

Weaker n→π* transitions may be observed in the region 280-320 nm, arising from the lone pair electrons on the nitrile nitrogen [23]. The intensity of these transitions is typically much lower than the π→π* transitions due to their symmetry-forbidden nature in the isolated molecule.

Charge transfer bands may appear in the region 320-400 nm, particularly in polar solvents where intermolecular interactions can facilitate charge transfer processes [23] [26]. The intensity and position of these bands are highly dependent on the solvent environment and can provide information about solvation effects and molecular interactions.

| Spectroscopic Technique | Characteristic Peak/Band | Frequency/Wavelength | Intensity |

|---|---|---|---|

| FTIR | C≡N stretch | 2220-2240 cm⁻¹ | Strong |

| FTIR | N-H stretch (primary amine) | 3300-3500 cm⁻¹ | Medium-Strong |

| FTIR | C-F stretch | 1100-1300 cm⁻¹ | Strong |

| FTIR | C-H aromatic stretch | 3000-3100 cm⁻¹ | Medium |

| FTIR | HCl salt N-H⁺ stretch | 2400-3000 cm⁻¹ (broad) | Broad, Medium |

| Raman | C≡N stretch | 2230 cm⁻¹ | Strong |

| Raman | Ring breathing modes | 800-1600 cm⁻¹ | Medium-Strong |

| Raman | C-F stretch | 1150 cm⁻¹ | Medium |

| UV-Vis | π→π* transition | 250-280 nm | Strong |

| UV-Vis | n→π* transition | 280-320 nm | Weak-Medium |

| UV-Vis | Charge transfer band | 320-400 nm | Variable |